2-Chloro-5-methoxy-1,6-dimethyl-4-nitro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a chloro, methoxy, dimethyl, and nitro group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the electrophilic substitution reaction on the indole ring, followed by functional group modifications. For instance, starting with an indole derivative, chlorination, methoxylation, methylation, and nitration can be sequentially performed under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carboxylic acid.
Reduction: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-amino-indole-3-carbaldehyde.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde depends on its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the chloro group, affecting its substitution reactions.
2-chloro-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the methoxy group, influencing its electronic properties and reactivity.
Uniqueness
The unique combination of chloro, methoxy, dimethyl, and nitro groups in 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
73355-51-8 |
---|---|
Molecular Formula |
C12H11ClN2O4 |
Molecular Weight |
282.68 g/mol |
IUPAC Name |
2-chloro-5-methoxy-1,6-dimethyl-4-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O4/c1-6-4-8-9(7(5-16)12(13)14(8)2)10(15(17)18)11(6)19-3/h4-5H,1-3H3 |
InChI Key |
NGNFMMLIKBTWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2C)Cl)C=O)C(=C1OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.